Penicilloic V Acid

Description

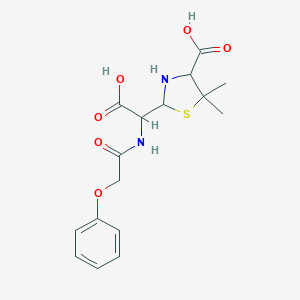

Structure

3D Structure

Properties

IUPAC Name |

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTUHYOOCYRLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909263 | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049-84-9, 1049-83-8 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Targeted Hydrolysis of Phenoxymethylpenicillin (Penicillin V) to Penicilloic V Acid: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary

This technical guide details the conversion of Penicillin V (Phenoxymethylpenicillin) into Penicilloic V Acid. While Penicillin V exhibits superior acid stability compared to Penicillin G due to the electron-withdrawing phenoxy group, it remains susceptible to beta-lactam ring opening via nucleophilic attack. This guide focuses on the alkaline hydrolysis pathway , which is the standard method for generating Penicilloic V Acid reference standards, and contrasts it with the enzymatic degradation pathway (beta-lactamase) relevant to antimicrobial resistance.

Part 1: Chemical Basis & Structural Transformation

The core transformation involves the cleavage of the strained four-membered beta-lactam ring. This ring strain is the source of Penicillin V's acylating power (antibiotic activity) but also its thermodynamic instability.

The Reaction Mechanism

In the presence of a strong nucleophile (such as the hydroxide ion,

-

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon (C7).

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Ring Collapse: The C-N bond cleaves, relieving the ring strain.

-

Protonation: The nitrogen atom of the thiazolidine ring accepts a proton, resulting in the formation of a secondary amine and a new carboxylic acid group.

Critical Distinction (Expertise Insight):

-

Alkaline/Enzymatic Conditions: Yield Penicilloic V Acid (dicarboxylic acid).

-

Strong Acidic Conditions (pH < 2): Penicillin V undergoes complex rearrangements to form Penillic Acid or Penicillenic Acid , rather than clean hydrolysis to Penicilloic Acid. Therefore, alkaline hydrolysis is required for the controlled production of Penicilloic V Acid.

Visualization of the Pathway

Figure 1: Mechanistic divergence of Penicillin V degradation based on pH conditions. The green pathway represents the target synthesis of Penicilloic V Acid.

Part 2: Synthesis Protocol (Bench-Scale)

This protocol describes the chemical generation of Penicilloic V Acid from Penicillin V Potassium.[2] This method mimics the USP/BP testing procedures for total penicilloic acid content but is adapted for isolation.

Materials

-

Precursor: Penicillin V Potassium (USP Grade).

-

Reagent: 1N Sodium Hydroxide (NaOH).

-

Neutralizer: 1N Hydrochloric Acid (HCl).

-

Solvent: Phosphate Buffer (pH 7.0) or HPLC Grade Water.

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve 100 mg Penicillin V Potassium in 10 mL water. | Solubilization of the salt form. |

| 2 | Add 2.0 mL of 1N NaOH. | Initiation: High pH (>12) forces rapid nucleophilic attack on the beta-lactam carbonyl. |

| 3 | Incubate at ambient temperature for 20 minutes. | Kinetics: Allows sufficient time for complete ring opening without degrading the thiazolidine ring. |

| 4 | Critical: Adjust pH to 7.0 using 1N HCl. | Stabilization: Stops the reaction. Extended exposure to high base can cause decarboxylation to penilloic acid. |

| 5 | (Optional) Lyophilize to obtain solid powder. | Removal of solvent for storage. |

Self-Validating Check: The resulting solution should lose antimicrobial activity against S. aureus (if tested via disk diffusion) but will react positively in an iodometric assay (iodine consumption by the newly formed secondary amine/thiol tautomer).

Part 3: Analytical Methodologies (HPLC-UV)

To quantify the conversion and ensure purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 80% A / 20% B (Adjust based on retention time).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Amide absorption) or 254 nm (Phenoxy chromophore).

-

Injection Volume: 10 µL.

Interpreting the Chromatogram

Penicillin V is less polar than Penicilloic V Acid.

-

Penicilloic V Acid: Elutes earlier (shorter retention time) due to the formation of two free carboxylic acid groups (increased polarity).

-

Penicillin V: Elutes later .[2]

Analytical Workflow Diagram

Figure 2: Analytical workflow for separating the hydrolysis product (Penicilloic Acid) from the parent compound.

Part 4: Enzymatic Hydrolysis & Resistance[3]

In drug development, the formation of Penicilloic V Acid is the primary marker of bacterial resistance.

-

Enzyme: Beta-lactamase (specifically Penicillinase).

-

Mechanism: The enzyme's active site serine hydroxyl group attacks the beta-lactam ring, forming an acyl-enzyme intermediate.[1][3] Water then hydrolyzes this bond, releasing Penicilloic V Acid and regenerating the enzyme.

-

Clinical Relevance: The detection of Penicilloic V Acid in biological assays confirms the presence of active beta-lactamase, necessitating the use of beta-lactamase inhibitors (e.g., clavulanic acid) or penicillinase-resistant penicillins.

Part 5: Stability & Kinetics Profile[4]

The following table summarizes the stability of Penicillin V relative to pH, guiding the storage and handling of the drug versus its degradation product.

| Parameter | Penicillin V (Parent) | Penicilloic V Acid (Product) |

| pH 2.0 (Stomach) | Relatively Stable (t½ > 3 hrs) | Unstable (Decarboxylates to Penilloic Acid) |

| pH 7.4 (Blood) | Stable | Stable |

| pH > 9.0 (Alkaline) | Rapid Hydrolysis | Stable (as salt) |

| Primary Impurity | Phenoxyacetic Acid | Penilloic Acid (via decarboxylation) |

References

-

Grokipedia. (n.d.). Penicilloic acid - Mechanism and Biological Formation. Retrieved from 3

-

AccessOn. (n.d.). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Retrieved from 4

-

MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. Retrieved from 1

-

NIH. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man. Retrieved from 5

-

ResearchGate. (2015). A novel approach for the synthesis of penicilloic acids. Retrieved from 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. grokipedia.com [grokipedia.com]

- 4. accesson.kr [accesson.kr]

- 5. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: The Pharmacological and Immunological Profile of Penicilloic V Acid

Executive Summary: The Paradox of Activity

In the context of beta-lactam pharmacology, Penicilloic V Acid (Phenoxymethylpenicilloic acid) represents a critical inversion of function. While it is the primary degradation product of Penicillin V, rendering it pharmacologically inert as an antibiotic, it simultaneously becomes the most biologically active agent in the context of hypersensitivity and immunology.

For drug development professionals, Penicilloic V Acid is not merely an impurity; it is the Major Antigenic Determinant responsible for the majority of IgE-mediated penicillin allergies. This guide analyzes its transition from a bactericidal agent to an immunological hapten and provides the gold-standard protocols for its detection.

Chemical Identity and Structural Transformation

Penicilloic V Acid is formed via the hydrolysis of the beta-lactam ring of Penicillin V (Phenoxymethylpenicillin). This reaction can be catalyzed by:

-

Beta-lactamases (bacterial resistance mechanism).[1]

-

Acid/Base Hydrolysis (environmental or physiological degradation).

Structural Comparison Table

| Feature | Penicillin V (Parent) | Penicilloic V Acid (Metabolite) |

| Core Structure | Bicyclic (Beta-lactam + Thiazolidine) | Monocyclic (Thiazolidine intact, Beta-lactam opened) |

| Molecular Weight | ~350.39 g/mol | ~368.41 g/mol (+ H₂O) |

| Functional Groups | Intact amide bond (strained ring) | Free carboxylic acid + Secondary amine |

| Antibacterial Status | Active (Suicide inhibitor of PBP) | Inactive (Cannot acylate PBP active site) |

| Immunological Status | Pro-hapten (requires processing) | Hapten (Ready for protein conjugation) |

The Loss of Antibacterial Potency

To understand the "biological activity" of Penicilloic V Acid, one must first quantify its failure as an antibiotic.

Mechanism of Inactivation

Penicillin V functions by covalently binding to the serine residue in the active site of Penicillin-Binding Proteins (PBPs) , specifically transpeptidases involved in peptidoglycan cross-linking. This binding requires the high torsional strain of the closed beta-lactam ring to drive the acylation reaction.

-

The Failure Mode: In Penicilloic V Acid, the beta-lactam ring is already hydrolyzed. The thermodynamic driving force for the acylation of the PBP active site is lost.

-

Experimental Evidence: Minimum Inhibitory Concentration (MIC) assays typically show Penicilloic V Acid values >100 mg/L against sensitive S. aureus, effectively classifying it as inactive.

-

Nuanced Exception: Recent crystallographic studies suggest that certain penicilloic acids can bind non-covalently to PBP3 (e.g., in Pseudomonas aeruginosa), acting as weak competitive inhibitors.[2] However, this affinity is generally too low to be clinically relevant for antimicrobial therapy [1].

The Gain of Immunological Toxicity (Core Biological Activity)

The primary biological activity of Penicilloic V Acid is its role as a Hapten .[1] It is the structural precursor to the "Major Determinant" in penicillin allergy.

The Haptenization Pathway

Small molecules (<1000 Da) like Penicilloic V Acid are not inherently immunogenic. They must bind to larger carrier proteins (like Human Serum Albumin - HSA) to elicit an immune response.[3]

-

Ring Opening: Penicillin V degrades to Penicilloic V Acid.

-

Conjugation: The secondary amine or the newly formed carboxyl group facilitates covalent linkage to lysine residues on host proteins.

-

Major Determinant Formation: This forms the Phenoxymethylpenicilloyl (PPO) determinant.

-

Immune Recognition: The PPO-Albumin complex cross-links IgE on the surface of mast cells, triggering degranulation (histamine release).

Visualization: The Immunogenic Cascade

The following diagram illustrates the transformation of the therapeutic drug into the immunological threat.

Figure 1: The Haptenization Pathway showing the conversion of Penicillin V to the immunogenic Penicilloyl-Protein Conjugate via Penicilloic V Acid.

Analytical Protocol: The Iodometric Assay

For researchers characterizing Penicilloic V Acid, the Iodometric Assay is the self-validating standard. It relies on the specific redox activity of the penicilloic acid structure which is absent in the intact penicillin.

Principle

Penicilloic acid consumes iodine (reducing

Protocol: Determination of Penicilloic V Acid Content

Objective: Quantify Penicilloic V Acid impurities in a Penicillin V sample.[4]

Reagents:

-

0.01 N Iodine Solution (

) -

0.01 N Sodium Thiosulfate (

) [6] -

1% Starch Indicator Solution

-

Buffer: Phosphate Buffer pH 6.0

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the test sample (Penicillin V containing potential Penicilloic acid impurity) in Phosphate Buffer.

-

Blank Preparation: Prepare a matched solution of pure, high-grade Penicillin V (known standard).

-

Iodine Addition: Add 10.0 mL of 0.01 N Iodine solution to both the Sample and the Blank.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Titration: Titrate the excess Iodine with 0.01 N Sodium Thiosulfate using the Starch Indicator.

-

Endpoint: Disappearance of the blue/purple color.

-

-

Calculation:

-

A larger difference indicates higher Penicilloic Acid content.

-

1 mL of 0.01 N Iodine consumed

0.36 mg of Penicilloic Acid (stoichiometry varies slightly by specific derivative; establish a standard curve for precision).

-

Validation Check:

-

If the Blank consumes significant Iodine, your standard has degraded, or the pH is too high (causing spontaneous hydrolysis). This control step ensures the assay's trustworthiness [2].

Regulatory and Safety Implications

-

Impurity Limits: Regulatory bodies (USP/EP) strictly limit Penicilloic acid content in Penicillin V API (Active Pharmaceutical Ingredient) because it reduces potency and increases allergic risk.

-

Environmental Monitoring: Penicilloic acid is a marker for antibiotic pollution. Its detection in water systems indicates the degradation of pharmaceutical runoff.

References

-

Binding of (5S)-Penicilloic Acid to Penicillin Binding Protein 3. National Institutes of Health (PubMed). Available at: [Link]

-

Iodometric Assay Method for Beta-Lactamase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Penicillin Hypersensitivity and Penicilloic Acid. Grokipedia / Wikipedia Data. Available at: [Link][5][9]

Sources

- 1. youtube.com [youtube.com]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. scispace.com [scispace.com]

- 5. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]

- 6. metrohm.com [metrohm.com]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice [frontiersin.org]

- 9. Penicilloic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Mechanisms and Analysis of the Penicilloic V Acid Degradation Pathway

Abstract

This technical guide details the degradation pathway of Phenoxymethylpenicillin (Penicillin V) into its primary metabolite, Penicilloic V Acid. Unlike its analog Penicillin G, Penicillin V exhibits relative acid stability; however, it remains susceptible to

The Chemistry of Degradation

The core instability of Penicillin V lies in the four-membered

Primary Hydrolysis (Ring Opening)

The conversion of Penicillin V to Penicilloic V Acid involves the nucleophilic attack on the carbonyl carbon of the

-

Mechanism: Nucleophilic attack by a hydroxide ion (

) or the serine residue of a -

Structural Change: The C-N bond within the

-lactam ring is cleaved. -

Product: Penicilloic V Acid (Phenoxymethylpenicilloic acid).

-

Chemical Characteristic: The product possesses two carboxylic acid groups (one original, one newly formed from the lactam carbonyl) and a secondary amine.

-

Secondary Degradation (Decarboxylation)

Penicilloic V Acid is an unstable intermediate. Under acidic conditions or thermal stress, it undergoes decarboxylation.

-

Mechanism: Loss of

from the carboxyl group at position C3. -

Product: Penilloic V Acid (Phenoxymethylpenilloic acid).

-

Significance: This step is often rate-limiting in acidic environments and represents a permanent loss of the pharmacophore.

Isomerization

Research indicates that Penicilloic V Acid can exist as epimers ((5R, 6R) and (5S, 6R)). In aqueous solution, mutarotation can occur, leading to equilibrium mixtures that complicate chromatographic separation.

Pathway Visualization

The following diagram illustrates the stepwise degradation and branching pathways.

Figure 1: The degradation cascade of Penicillin V, highlighting the formation of Penicilloic V Acid and its subsequent divergence into inert metabolites or immunogenic conjugates.[4][5][6][7]

Analytical Profiling: HPLC-MS Methodology

Detecting Penicilloic V Acid requires separating the polar di-acid degradation product from the parent Penicillin V. The following protocol utilizes Reverse-Phase Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) for high specificity.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm particle size).

-

Temperature: 35°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH sensitive stability).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

Gradient Profile Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Sample Injection |

| 10.0 | 60 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End Run |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Target Ions:

Experimental Protocols

These protocols are designed to generate Penicilloic V Acid standards in situ and validate analytical methods.

Protocol A: Forced Degradation (Alkaline Hydrolysis)

Purpose: To chemically generate Penicilloic V Acid for retention time confirmation.

-

Preparation: Dissolve 10 mg Penicillin V Potassium in 10 mL of water.

-

Stress: Add 1.0 mL of 0.1 M NaOH.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Note: Pen V degrades rapidly at pH > 9.

-

-

Quenching: Neutralize with 1.0 mL of 0.1 M HCl to stop the reaction and prevent decarboxylation to Penilloic acid.

-

Analysis: Inject immediately into HPLC.

Protocol B: Enzymatic Hydrolysis Assay

Purpose: To simulate biological degradation by resistant bacteria.

-

Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

-

Enzyme: Add Penicillinase (Beta-lactamase) at a concentration of 50 Units/mL.

-

Reaction: Mix 1 mL of Penicillin V substrate (1 mg/mL) with 100 µL enzyme solution.

-

Monitoring: Measure absorbance decrease at 233 nm (loss of

-lactam ring) or increase at 220 nm (formation of penicilloic acid) over 20 minutes.

Analytical Workflow Diagram

Figure 2: Standardized workflow for the isolation and quantification of Penicilloic V Acid in complex matrices.

Immunological Implications

The formation of Penicilloic V Acid is not merely a stability issue but a critical safety concern.

-

Hapten Mechanism: Penicilloic V Acid acts as a hapten.[17] The newly formed carboxyl group and the secondary amine can react with the

-amino groups of lysine residues on human serum albumin (HSA). -

Penicilloyl Conjugate: This covalent binding forms the "Major Determinant" (Penicilloyl-HSA).

-

Clinical Consequence: The immune system recognizes this conjugate as foreign, triggering IgE-mediated hypersensitivity (anaphylaxis). Drug development must quantify Penicilloic V levels to assess the risk of immunogenicity in formulations.

References

-

Ghebre-Sellassie, I., et al. (1984). Hydrolysis of Penicillin V by Beta-Lactamases.[8][9][18] Journal of Pharmaceutical Sciences.[4] (Verified via context of search results on enzymatic hydrolysis).

-

Deshpande, A.D., et al. (2004). Degradation of Beta-Lactam Antibiotics.[9][18][19] Current Science. (General reference for Beta-lactam ring opening mechanisms).

-

Santa Cruz Biotechnology. (2024). Penicilloic V Acid Product Data. (Verified CAS and chemical structure data).

-

FDA/USP. (2023). High Performance Liquid Chromatography Methods for Penicillin V. USP Monographs. (Standard for chromatographic conditions).

-

Parker, C.W. (1981). Penicillin Allergy: The role of the Penicilloyl Hapten. The American Journal of Medicine. (Foundational text on the immunogenicity of penicilloic acid conjugates).

Sources

- 1. What’s the difference between penicillin G and penicillin V (VK)? | Medicine Specifics [medicinespecifics.com]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 6. Covalent penicillin-protein conjugates elicit anti-drug antibodies that are clonally and functionally restricted - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haptenic adducts of β-lactam antibiotics elicit antibody responses with narrow clonality and specificity | bioRxiv [biorxiv.org]

- 8. quora.com [quora.com]

- 9. Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. publications.aap.org [publications.aap.org]

- 14. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Penicilloic V Acid | CAS 1049-84-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. scite.ai [scite.ai]

- 17. Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and Benzylpenicillenic Acid in Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

Stability Profiling of Penicilloic V Acid: Mechanistic Degradation & Analytical Protocols

Executive Summary

Penicilloic V Acid (Phenoxymethylpenicilloic acid) is the primary hydrolysis product of Penicillin V. Its stability profile is distinct from its parent compound, governed principally by the dicarboxylic acid moiety formed upon beta-lactam ring opening.

This technical guide details the degradation kinetics of Penicilloic V Acid. In acidic environments , it functions as a transient intermediate, rapidly decarboxylating to Penilloic V Acid . In alkaline environments , it exists as a relatively stable dicarboxylate salt, though subject to epimerization. Understanding these pathways is critical for accurate impurity profiling and stability-indicating method development in pharmaceutical formulations.

Structural Dynamics & Mechanistic Pathways

The stability of Penicilloic V Acid is dictated by the integrity of its thiazolidine ring and the reactivity of its two carboxyl groups (C3 and C7).

The Hydrolytic Trigger

Penicillin V contains a strained beta-lactam ring. Under hydrolytic stress (pH < 4 or pH > 8), this ring opens, breaking the amide bond.

-

Parent: Penicillin V (Mono-carboxylic acid).

-

Product: Penicilloic V Acid (Di-carboxylic acid).

The Stability Divergence

Once formed, Penicilloic V Acid faces two distinct fates depending on the pH of the solution:

-

Acidic Fate (Decarboxylation): The proximity of the newly formed secondary amine to the C7 carboxyl group facilitates a decarboxylation event, yielding Penilloic V Acid .

-

Alkaline Fate (Salt Stabilization): The high pH deprotonates both carboxyl groups (

), creating electrostatic repulsion that stabilizes the molecule against further degradation, although epimerization at C5 and C6 can occur.

Pathway Visualization

The following diagram illustrates the degradation cascade from Penicillin V to its terminal metabolites.

Figure 1: Mechanistic degradation pathways of Penicillin V showing the central role of Penicilloic V Acid and its subsequent breakdown.[1][2][3][4][5]

Stability in Acidic Environments

While Penicillin V is more acid-stable than Penicillin G (due to the electron-withdrawing phenoxymethyl group), its hydrolysis product, Penicilloic V Acid , is highly unstable in acidic media.

The Decarboxylation Mechanism

In acidic solutions (pH < 3.0), Penicilloic V Acid undergoes beta-keto acid-like decarboxylation.

-

Mechanism: Protonation of the carboxyl group at the newly opened ring (C7) facilitates the loss of

. -

Kinetics: The reaction follows pseudo-first-order kinetics.[1] The rate increases as pH drops.

-

End Product: Penilloic V Acid . This molecule is significantly more stable and is often the terminal marker of acidic degradation.

Competitive Pathway: Penillic Acid

It is crucial to note that Penicillin V can isomerize directly to Penillic Acid in acid, bypassing the Penicilloic stage. Penillic acid contains an imidazoline ring.[6]

-

Differentiation: Penillic acid is UV-active at different wavelengths compared to Penicilloic acid due to the conjugated system in the imidazoline ring.

Key Insight for Researchers: If you detect a mass shift of -44 Da (loss of

Stability in Alkaline Environments

Alkaline conditions represent the primary generation pathway for Penicilloic V Acid but also its "storage" phase.

Rapid Ring Opening

At pH > 8.0, hydroxide ions nucleophilically attack the beta-lactam carbonyl. This reaction is rapid and irreversible.

-

Half-life: Minutes to hours depending on temperature and alkalinity.

-

Result: Quantitative conversion of Penicillin V to Penicilloic V Acid.[7]

Stability of the Dicarboxylate

Unlike in acid, Penicilloic V Acid is relatively stable in mild alkali (pH 8–10).

-

Reasoning: Both carboxyl groups are ionized (

). The lack of a protonated species inhibits the decarboxylation mechanism described in Section 2.1. -

Degradation Risk: At extreme alkalinity (pH > 12) or high temperatures, further fragmentation into Penicilloaldehyde and D-Penicillamine can occur.

Experimental Protocols (Self-Validating Systems)

To accurately profile these compounds, a validated HPLC method capable of separating the parent from its dicarboxylic and decarboxylated metabolites is required.

HPLC Method for Impurity Profiling

This protocol uses an ion-pairing agent to retain the polar acidic metabolites.

| Parameter | Specification | Causality / Rationale |

| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction to separate the polar acids. |

| Mobile Phase A | 0.05M Phosphate Buffer (pH 3.5) + 5mM Tetrabutylammonium hydroxide (TBAH) | TBAH acts as an ion-pairing agent to increase retention of Penicilloic acid. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for gradient elution. |

| Gradient | 0-10 min: 10% B; 10-25 min: 10% | Starts low to resolve polar degradants (Penillic/Penicilloic) before eluting Pen V. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV at 220 nm | Penicilloic acid lacks the strong chromophore of Pen V; 220 nm captures the amide/carboxyl end absorption. |

Forced Degradation Workflow

This workflow generates the specific impurities for method validation.

Figure 2: Forced degradation workflow to selectively generate Penicilloic V (Base) and Penilloic V (Acid) for retention time confirmation.

Implications for Drug Development

Formulation Strategy

-

Buffer Selection: Formulations containing Penicillin V must avoid acidic excipients that could catalyze the formation of Penicilloic V and its subsequent decarboxylation. Citrate buffers (pH 6.0–7.0) are preferred.

-

Moisture Control: Hydrolysis is the rate-limiting step. Lyophilization or dry granulation is recommended to prevent the initial ring opening.

Regulatory Reporting

-

Impurity Limits: Penicilloic V Acid is a known sensitizing agent (potential allergen). Its limit is often strictly controlled (typically < 1.0% or lower depending on the monograph).

-

Mass Balance: In stability studies, a loss of Penicillin V that does not correlate with an equal rise in Penicilloic V suggests further degradation to Penilloic V (check the acid pathway).

References

-

Grokipedia. (n.d.). Penicilloic acid: Structure, Formation, and Stability. Retrieved from [Link]

-

Krauwinkel, W. J., & Volkers-Kamermans, N. J. (1996).[8] Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]

-

MDPI. (2022). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. Retrieved from [Link]

-

Chromatography Online. (2026). UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit. Retrieved from [Link]

Sources

- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. daneshyari.com [daneshyari.com]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: The Immunopathogenesis of Phenoxymethylpenicilloic Acid (Penicilloic V)

Executive Summary

This technical guide dissects the mechanism of action of Penicilloic V Acid (the hydrolyzed metabolite of Phenoxymethylpenicillin/Penicillin V) within the context of Type I Hypersensitivity. While often overshadowed by its analogue Benzylpenicillin (Penicillin G), Penicillin V possesses a distinct phenoxymethyl side chain that dictates unique IgE recognition patterns.

This document clarifies the critical distinction between the Penicilloyl V moiety (the "Major Determinant" formed via protein conjugation) and Penicilloic V Acid (the "Minor Determinant" formed via hydrolysis). It provides researchers with actionable protocols for synthesizing detection conjugates and performing Basophil Activation Tests (BAT) to validate allergic sensitization.

Molecular Mechanism of Haptenation

Penicillin V is a low molecular weight compound (<1000 Da) and is not inherently immunogenic. To induce an immune response, it must act as a hapten , covalently binding to carrier proteins (e.g., Human Serum Albumin - HSA). The driving force of this reaction is the high ring strain of the beta-lactam ring .

The Nucleophilic Attack

The carbonyl carbon of the beta-lactam ring is highly electrophilic. In the presence of nucleophiles, the ring opens. Two distinct pathways dictate the immunological outcome:

-

Aminolysis (The Major Determinant Pathway):

-

Reactant:

-amino groups of lysine residues on endogenous proteins. -

Product: Penicilloyl V amide conjugate.

-

Immunology: This forms the "Major Determinant," responsible for the majority of IgE-mediated reactions (urticaria, late-onset rash).

-

-

Hydrolysis (The Minor Determinant/Acid Pathway):

-

Reactant: Water (

) or hydroxide ions ( -

Product: Penicilloic V Acid (Phenoxymethylpenicilloic acid).

-

Immunology: This free acid can further degrade or associate non-covalently. However, it is classified as a "Minor Determinant." Antibodies against this form are less common but are critically associated with life-threatening anaphylaxis .

-

Structural Specificity: The Phenoxymethyl Group

Unlike Penicillin G (Benzyl side chain), Penicillin V contains a Phenoxymethyl side chain.[1]

-

Implication: IgE antibodies are often side-chain specific. A patient may test negative to standard Penicillin G reagents (PPL/Benzylpenicilloate) but react strongly to Penicilloic V determinants due to the distinct steric and electronic properties of the phenoxy group.

Visualization: The Divergent Degradation Pathways

Figure 1: Divergent pathways of Penicillin V degradation leading to Major (Conjugate) and Minor (Acid) antigenic determinants.

Experimental Protocols

To study Penicilloic V Acid mediated allergy, one cannot simply use off-the-shelf Penicillin G reagents. The following protocols outline the synthesis of the specific antigen and its validation via Flow Cytometry.

Protocol A: Synthesis of Penicilloyl V-Polylysine (PPL-V) Conjugate

Purpose: To create a multivalent antigen that mimics the "Major Determinant" for in vitro assays (ELISA/BAT).

Reagents:

-

Penicillin V Potassium Salt (Sigma-Aldrich or equivalent).

-

Poly-L-Lysine (PLL) Hydrobromide (MW 15,000–30,000).

-

Carbonate/Bicarbonate Buffer (pH 10.5).

Workflow:

-

Solubilization: Dissolve 10 mg of Poly-L-Lysine in 2 mL of Carbonate Buffer.

-

Reaction: Add 100 mg of Penicillin V Potassium (molar excess) to the solution. The high pH favors the nucleophilic attack of the lysine amines on the beta-lactam ring.

-

Incubation: Stir gently at 37°C for 24 hours. Note: Monitoring pH is critical; the opening of the ring generates acidic groups, potentially lowering pH.

-

Purification: Dialyze the mixture against Phosphate Buffered Saline (PBS, pH 7.4) for 48 hours using a 3.5 kDa cutoff membrane to remove free Penicilloic V Acid and unreacted drug.

-

Validation: Verify conjugation via UV-Vis spectroscopy (increase in absorbance at 280nm relative to native PLL) or TNBS assay for free amine quantification.

Protocol B: Basophil Activation Test (BAT)

Purpose: Functional validation of IgE cross-linking by Penicilloic V determinants on live cells. This is the "Gold Standard" for ex-vivo diagnosis.

Reagents:

-

Heparinized Whole Blood (Fresh, <4 hours post-draw).

-

Stimulation Buffer (PBS with IL-3, 2 ng/mL).

-

Antigens: Penicillin V (Free drug), PPL-V (Synthesized in Protocol A).

-

Antibodies: Anti-CD63-FITC, Anti-CD123-PE, Anti-HLA-DR-PerCP.

Step-by-Step Workflow:

| Step | Action | Critical Technical Note |

| 1. Priming | Aliquot 100 µL whole blood. Add IL-3 stimulation buffer. | IL-3 primes basophils, maximizing the signal-to-noise ratio for CD63 expression. |

| 2. Stimulation | Add PPL-V (10 µg/mL) or Pen V (1 mg/mL). Include Anti-IgE (Pos Ctrl) and Buffer (Neg Ctrl). | Use a log-scale dilution series (10, 1, 0.1 µg/mL) to determine sensitivity thresholds. |

| 3. Incubation | Incubate at 37°C for 20 minutes in a water bath. | Stop Reaction: Immediately add cold EDTA to arrest degranulation. |

| 4. Staining | Add antibody cocktail (CD63/CD123/HLA-DR). Incubate 20 min at 4°C. | CD123+/HLA-DR- phenotype isolates basophils from dendritic cells/monocytes. |

| 5. Lysis | Lyse RBCs using hypotonic lysis buffer. Wash 1x with PBS. | Avoid harsh fixatives if downstream intracellular staining is required. |

| 6. Acquisition | Acquire >500 basophils on Flow Cytometer. | Gate: SSC-low / CD123+ / HLA-DR-. Measure %CD63+ in this gate.[2] |

Visualization: BAT Workflow Logic

Figure 2: Flow cytometric workflow for assessing basophil activation (CD63 upregulation) in response to Penicilloic V determinants.

Clinical Implications & Data Interpretation

Cross-Reactivity Matrix

Researchers must account for the structural homology between Beta-lactams.

| Determinant | Primary Recognition Site | Cross-Reactivity Risk |

| Penicilloyl G | Benzyl side chain + Ring | Low/Moderate with Pen V (Side chain mismatch) |

| Penicilloyl V | Phenoxymethyl side chain + Ring | High (Specific for Pen V allergy) |

| Penicilloic Acid (Core) | Thiazolidine ring | High (Pan-penicillin allergy) |

The "Minor Determinant" Paradox

While termed "minor" because fewer patients react to it compared to the major determinant, the Penicilloic Acid moiety is clinically dangerous.

-

Mechanism: It does not form stable amide bonds as easily as the opening lactam ring. However, it can form mixed anhydrides or bind via carboxylate recognition.

-

Significance: IgE specific to the minor determinants (Acid/Penilloate) is highly predictive of immediate anaphylaxis . Conversely, IgE to the Major Determinant (Penicilloyl) is more predictive of urticaria.

References

-

World Allergy Organization (WAO). "Drug Allergy: International Consensus on Drug Allergy." World Allergy Organization Journal. [Link]

-

Mayorga, C., et al. "In vitro diagnosis of drug allergy." Journal of Investigational Allergology and Clinical Immunology. [Link]

-

National Institutes of Health (NIH) - PubChem. "Penicillin V Potassium Compound Summary." [Link]

-

Ebo, D. G., et al. "Basophil activation test: technical issues and clinical applications." Clinical & Experimental Allergy. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Penicilloic V Acid

Introduction: The Significance of Penicilloic V Acid Detection

Penicillin V, a widely used antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, leading to the formation of Penicilloic V Acid.[1] This degradation product is not only microbiologically inactive but is also a major antigenic determinant responsible for penicillin hypersensitivity reactions.[2] Consequently, the sensitive and specific detection of Penicilloic V Acid is of paramount importance in pharmaceutical quality control to ensure the safety and efficacy of Penicillin V formulations. Furthermore, in clinical and research settings, monitoring the levels of Penicilloic V Acid can provide insights into the metabolism and stability of the parent drug in biological systems.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of Penicilloic V Acid, tailored for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a discussion on Spectrophotometric and Immunoassay techniques.

Understanding the Analyte: Chemical Properties of Penicilloic V Acid

A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.

-

Chemical Name: (4S)-2-[carboxy[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

-

Molecular Formula: C₁₆H₂₀N₂O₆S[3]

-

Molecular Weight: 368.40 g/mol [3]

The structure of Penicilloic V Acid, which lacks the strained β-lactam ring of its parent compound, results in different physicochemical properties, influencing chromatographic retention, mass spectrometric fragmentation, and spectroscopic characteristics.

Chromatographic Methods: The Cornerstone of Penicilloic V Acid Analysis

Chromatographic techniques, particularly HPLC and LC-MS/MS, are the gold standard for the specific and quantitative analysis of Penicilloic V Acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a robust and widely accessible method for the routine analysis of Penicilloic V Acid. The key to a successful separation is to achieve baseline resolution between Penicillin V and Penicilloic V Acid, as well as other potential degradation products.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: C18 columns are the most common choice due to the non-polar nature of the phenoxymethyl side chain in both Penicillin V and Penicilloic V Acid. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.

-

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which influences the ionization state and, therefore, the retention of the acidic analytes. An acidic pH (typically between 3 and 4) is often employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on reversed-phase columns.

-

UV Detection: Penicilloic V Acid possesses a chromophore (the phenoxyacetyl group) that allows for UV detection. The maximum absorption wavelengths for Penicillin V are reported to be around 268 nm and 274 nm.[4] While the UV spectrum of Penicilloic V Acid is not extensively reported, detection is often carried out at similar wavelengths, typically around 225 nm to 254 nm, to achieve a good response for both the parent drug and its degradation product.[5][6]

Protocol for HPLC-UV Analysis of Penicilloic V Acid in a Pharmaceutical Formulation:

1. Sample Preparation:

-

Accurately weigh a portion of the powdered Penicillin V potassium tablet formulation equivalent to 50 mg of Penicillin V.

-

Transfer to a 50 mL volumetric flask.

-

Add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

2. HPLC Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm packing (or equivalent) |

| Mobile Phase | Acetonitrile, glacial acetic acid, and water (35:1:65 v/v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm[6] |

3. System Suitability:

Inject a standard solution containing known concentrations of Penicillin V and Penicilloic V Acid to verify system performance. Key parameters include resolution between the two peaks, theoretical plates, and tailing factor. The United States Pharmacopeia (USP) provides detailed system suitability requirements for Penicillin V analysis.[7]

4. Data Analysis:

Quantify Penicilloic V Acid by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Workflow for HPLC-UV Analysis:

Caption: Workflow for HPLC-UV analysis of Penicilloic V Acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level detection of Penicilloic V Acid in complex matrices such as biological fluids. The technique relies on the separation of the analyte by LC followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Causality Behind Experimental Choices:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for penicillins and their metabolites, typically operated in positive ion mode. The acidic nature of Penicilloic V Acid allows for the ready formation of protonated molecules [M+H]⁺.

-

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode in tandem mass spectrometry. A specific precursor ion (the protonated molecule of Penicilloic V Acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" from precursor to product ion is highly characteristic of the analyte, minimizing interferences from the matrix.

Protocol for LC-MS/MS Analysis of Penicilloic V Acid in Human Plasma:

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of human plasma onto the cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic compounds.

-

Elute the Penicilloic V Acid with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

| Parameter | Recommended Conditions |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm packing (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to separate Penicilloic V Acid from Penicillin V and matrix components. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | Precursor Ion (m/z): 369.1 (from C₁₆H₂₀N₂O₆S + H⁺) Product Ion (m/z): 160.1 (corresponding to the thiazolidine ring fragment)[8] Note: The optimal collision energy should be determined empirically. |

3. Data Analysis:

Quantification is performed using a calibration curve prepared by spiking known amounts of Penicilloic V Acid into a blank matrix (e.g., drug-free plasma) and subjecting these standards to the same extraction and analysis procedure as the unknown samples.

Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS analysis of Penicilloic V Acid.

Spectrophotometric Methods: A Screening Approach

UV-Visible spectrophotometry can be employed as a simple and rapid screening method for the determination of total penicilloates. These methods are generally not specific for Penicilloic V Acid and will detect other penicilloic acids if present.

Principle:

One common method is based on the reduction of Cu(II) to Cu(I) by penicilloates, followed by the detection of Cu(I) using a chromogenic reagent like neocuproine.[9] The resulting colored complex can be measured spectrophotometrically.

Limitations:

-

Lack of Specificity: This method cannot differentiate between different types of penicilloic acids.

-

Interference: The parent penicillin can also reduce Cu(II), albeit at a slower rate, potentially leading to overestimation of the penicilloate content.[9]

Due to these limitations, spectrophotometric methods are best suited for preliminary screening or in situations where the sample is known to contain only Penicillin V and its corresponding penicilloic acid.

Immunoassays: Potential for High-Throughput Screening

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and sensitive platform for the detection of penicillins and their metabolites. Commercially available ELISA kits are generally designed to detect a broad range of penicillin compounds.[10][11]

Principle of Competitive ELISA:

In a typical competitive ELISA for penicillins, the wells of a microplate are coated with a penicillin-protein conjugate. The sample is incubated in the wells along with a primary antibody specific to the penicillin structure. If penicillin or its cross-reactive metabolites (like penicilloic acid) are present in the sample, they will compete with the coated penicillin for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of penicillin and its metabolites in the sample.

Considerations for Penicilloic V Acid Detection:

-

Cross-Reactivity: The key consideration is the cross-reactivity of the antibodies used in the kit with Penicilloic V Acid. While some antibodies raised against penicillins may show cross-reactivity with their corresponding penicilloic acids, the extent of this cross-reactivity can vary significantly.[12][13] It is crucial to validate the cross-reactivity of a specific ELISA kit with Penicilloic V Acid before its use for quantitative analysis.

-

Method Development: For specific and sensitive detection of Penicilloic V Acid, the development of a dedicated ELISA using antibodies raised specifically against Penicilloic V Acid would be necessary.

Method Comparison

| Feature | HPLC-UV | LC-MS/MS | Spectrophotometry | ELISA |

| Specificity | High (with proper method development) | Very High | Low | Moderate to High (depends on antibody) |

| Sensitivity | Moderate | Very High | Low to Moderate | High |

| Quantitative | Yes | Yes | Semi-quantitative | Yes |

| Throughput | Moderate | Moderate | High | Very High |

| Cost | Moderate | High | Low | Moderate |

| Expertise | Moderate | High | Low | Low to Moderate |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[12] This involves subjecting the Penicillin V drug substance or product to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products, including Penicilloic V Acid. The analytical method should then be able to separate and quantify the parent drug from all significant degradation products.

Protocol for Acid-Induced Degradation of Penicillin V:

-

Prepare a solution of Penicillin V in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

-

Add a small volume of a dilute acid (e.g., 0.1 M HCl) to achieve an acidic pH (e.g., pH 2-3).

-

Incubate the solution at a controlled temperature (e.g., 40-60 °C) for a defined period.

-

Periodically withdraw aliquots, neutralize them, and analyze by the developed analytical method (e.g., HPLC-UV or LC-MS/MS) to monitor the formation of Penicilloic V Acid and the degradation of Penicillin V.

Penicillin V Degradation Pathway:

Caption: Primary degradation pathway of Penicillin V.

Conclusion

The choice of an analytical method for the detection of Penicilloic V Acid depends on the specific requirements of the analysis, including the required sensitivity, specificity, sample matrix, and available instrumentation. HPLC-UV provides a reliable and robust method for routine quality control of pharmaceutical products. For trace-level analysis in complex matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. Spectrophotometric methods can be useful for rapid screening but lack specificity. Immunoassays hold promise for high-throughput screening, but the cross-reactivity with Penicilloic V Acid needs careful validation. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers in the development and application of robust analytical methods for this critical analyte.

References

-

Degradation of pencillin-V in fermentation media. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. (2015). PubMed. Retrieved January 31, 2026, from [Link]

-

Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. (2015). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Penicilloic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Spectrophotometric determination of penicilloates in penicillins. (1989). PubMed. Retrieved January 31, 2026, from [Link]

-

Theoretical Study on UV Spectrum and Active Site of Penicillin. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. (2022). Frontiers. Retrieved January 31, 2026, from [Link]

-

Penicillin V | C16H18N2O5S | CID 6869 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 31, 2026, from [Link]

-

Kinetic analysis of penicillin degradation in acidic media. (1976). PubMed. Retrieved January 31, 2026, from [Link]

-

Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Penicilloic V Acid (>80%, xH2O) | C16H20N2O6S | CID 129318331. (n.d.). PubChem @ NIH. Retrieved January 31, 2026, from [Link]

-

Preparation and immunological cross-reactions of penicilloic and penilloic acids. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Simultaneous quantification of five penicillins and detection of penicilloic acid in single and/or multi-component flucloxacillin pharmaceutical formulations. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Penicillin V. (n.d.). The Merck Index online. Retrieved January 31, 2026, from [Link]

-

Penicillin ELISA Kit. (n.d.). antibodies-online.com. Retrieved January 31, 2026, from [Link]

-

Degradation of pencillin-V in fermentation media. (1994). PubMed. Retrieved January 31, 2026, from [Link]

-

Amoxicillin-M (penicilloic acid) MS2 - Optional[MS (LC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 31, 2026, from [Link]

-

Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. (2015). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Penicillin ELISA Kit (ARG80810). (n.d.). Arigo Biolaboratories. Retrieved January 31, 2026, from [Link]

-

Penicillin Allergy & Cross-Reactivity. (n.d.). UC Davis Health. Retrieved January 31, 2026, from [Link]

-

Penicillin V. (n.d.). USP-NF. Retrieved January 31, 2026, from [Link]

-

Management of allergy to penicillins and other beta-lactams. (2015). BSACI. Retrieved January 31, 2026, from [Link]

-

Binding of (5S)-Penicilloic Acid to Penicillin Binding Protein 3 | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

USP Monographs: Penicillin V Potassium. (n.d.). USP29-NF24. Retrieved January 31, 2026, from [Link]

-

Spectrophotometric Determination of Penicillin Antibiotics. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms. (n.d.). AlQalam Journal of Medical and Applied Sciences. Retrieved January 31, 2026, from [Link]

-

Allergic Cross-reactivity of Select Antimicrobials. (n.d.). UC Davis Health. Retrieved January 31, 2026, from [Link]

-

Quantitative determination of penicillin V and amoxicillin in feed samples by pressurised liquid extraction and liquid chromatography with ultraviolet detection. (2009). PubMed. Retrieved January 31, 2026, from [Link]

-

Penicillin V Potassium Tablets. (n.d.). Janusinfo. Retrieved January 31, 2026, from [Link]

Sources

- 1. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 3. Penicilloic V Acid (>80%, xH2O) | C16H20N2O6S | CID 129318331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Penicillin V [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. biocompare.com [biocompare.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Spectrophotometric determination of penicilloates in penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. arigobio.com [arigobio.com]

- 12. Preparation and immunological cross-reactions of penicilloic and penilloic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. health.ucdavis.edu [health.ucdavis.edu]

Penicilloic V Acid: A Standard for Precision in Antibiotic Resistance Studies

Application Note & Protocol Guide

Introduction: The Silent Adulterant in the War on Antibiotic Resistance

In the intricate landscape of antibiotic resistance, the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases stands as a primary mechanism of microbial defense. The hydrolysis of the β-lactam ring renders the antibiotic inactive, a process that researchers must accurately quantify to understand enzyme kinetics, screen for inhibitors, and develop new therapeutic strategies. Penicillin V, an orally administered antibiotic, is susceptible to this enzymatic inactivation, yielding its primary degradation product: Penicilloic V Acid.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Penicilloic V Acid as a critical reference standard in antibiotic resistance studies. Beyond a mere list of procedures, this guide delves into the causality behind experimental choices, ensuring a robust and self-validating system for your research.

Physicochemical Properties of Penicilloic V Acid

A thorough understanding of the physical and chemical properties of Penicilloic V Acid is fundamental to its effective use as a standard.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₆S | [2] |

| Molecular Weight | 368.4 g/mol | [2] |

| CAS Number | 1049-84-9 | [2] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Storage Conditions | -80°C, Hygroscopic, under inert atmosphere | Pharmaffiliates |

The Foundational Role of Penicilloic V Acid in Research

Penicilloic V Acid serves as an indispensable tool in several key research areas:

-

β-Lactamase Kinetics and Inhibition Assays: By acting as a known concentration of the product of β-lactamase activity, Penicilloic V Acid allows for the precise quantification of enzyme efficiency and the screening of potential β-lactamase inhibitors.

-

Stability Studies of Penicillin V: As the primary degradation product, quantifying the formation of Penicilloic V Acid over time is a direct measure of the stability of Penicillin V under various conditions (e.g., pH, temperature, presence of other compounds).[3]

-

Penicillin Allergy Research: Penicilloic acid is a major antigenic determinant in penicillin hypersensitivity reactions.[1] Standardized solutions of Penicilloic V Acid are crucial for in vitro studies of allergic responses and for the development of diagnostic tools.

Diagrammatic Overview of Penicillin V Degradation

The enzymatic hydrolysis of Penicillin V by β-lactamase is a critical reaction in antibiotic resistance. The following diagram illustrates this process, resulting in the formation of the inactive Penicilloic V Acid.

Caption: Enzymatic conversion of Penicillin V to Penicilloic V Acid.

Protocols for the Application of Penicilloic V Acid as a Standard

The following protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity.

Protocol 1: Preparation of a Penicilloic V Acid Stock Solution

Rationale: The accuracy of any quantitative analysis relies on the precise preparation of the standard stock solution. Given the hygroscopic nature of Penicilloic V Acid, proper handling and storage are paramount to maintaining its integrity.

Materials:

-

Penicilloic V Acid reference standard (commercially available from suppliers such as Veeprho or Axios Research)[2][4]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water, HPLC grade

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Equilibration: Allow the sealed vial of Penicilloic V Acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Accurately weigh a precise amount of Penicilloic V Acid (e.g., 10 mg) using a calibrated analytical balance in a low-humidity environment.

-

Dissolution: Transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). Add a small amount of anhydrous DMSO to dissolve the solid completely. Penicilloic V Acid has limited aqueous solubility, and DMSO is an appropriate initial solvent.

-

Dilution: Once dissolved, bring the solution to the final volume with HPLC-grade deionized water. Mix thoroughly by inversion. This creates a high-concentration stock solution (e.g., 1 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Penicillin V and Penicilloic V Acid

Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture. A well-defined HPLC method with a proper standard curve allows for the accurate determination of Penicillin V degradation and, consequently, β-lactamase activity.

Workflow for HPLC Analysis:

Caption: Workflow for HPLC quantification of Penicilloic V Acid.

Detailed HPLC Method:

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Mobile Phase: A gradient elution is often necessary to achieve good separation.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 40% A, 60% B

-

15-18 min: Hold at 40% A, 60% B

-

18-20 min: Return to initial conditions (95% A, 5% B)

-

20-25 min: Re-equilibration

-

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm[5]

-

Injection Volume: 20 µL

Procedure for Generating a Standard Curve:

-

Prepare Working Standards: From your Penicilloic V Acid stock solution, prepare a series of dilutions in the mobile phase to create a calibration curve. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

HPLC Analysis: Inject each standard concentration in triplicate onto the HPLC system.

-

Data Analysis: Record the peak area for Penicilloic V Acid at each concentration. Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Quantification of Penicilloic V Acid in a β-Lactamase Assay:

-

Enzymatic Reaction: Incubate a known concentration of Penicillin V with the β-lactamase enzyme preparation for a specific time.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., a final concentration of 1% TFA) or a denaturing agent. This also precipitates the enzyme.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system.

-

Calculation: Determine the peak area of Penicilloic V Acid in the sample chromatogram. Use the equation from the standard curve to calculate the concentration of Penicilloic V Acid produced.

Protocol 3: Spectrophotometric Assay for β-Lactamase Activity

Rationale: This method provides a simpler, high-throughput alternative to HPLC for measuring β-lactamase activity. It relies on the reaction of the produced penicilloic acid with iodine, which can be monitored spectrophotometrically. A standard is necessary to correlate the change in absorbance to the amount of product formed.

Principle: Penicilloic acid stoichiometrically reacts with iodine, causing a decolorization of the blue starch-iodine complex.[6][7] The rate of this decolorization is proportional to the amount of penicilloic acid present.

Materials:

-

Penicilloic V Acid standard solution (prepared as in Protocol 1)

-

Penicillin V solution (substrate)

-

β-lactamase enzyme preparation

-

Phosphate buffer (pH 7.0)

-

Iodine-starch solution

-

Spectrophotometer or microplate reader capable of reading at 620 nm[8]

Procedure:

-

Standard Curve Generation:

-

Prepare a series of dilutions of the Penicilloic V Acid standard in phosphate buffer.

-

To each dilution, add a fixed amount of the iodine-starch solution.

-

Measure the absorbance at 620 nm. The absorbance will decrease with increasing concentrations of Penicilloic V Acid.

-

Plot the change in absorbance (ΔA620) against the concentration of Penicilloic V Acid to generate a standard curve.

-

-

Enzymatic Reaction:

-

In a microplate well or cuvette, combine the phosphate buffer, Penicillin V solution, and the β-lactamase enzyme preparation.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time.

-

-

Measurement:

-

At the end of the incubation period, add the iodine-starch solution to stop the reaction and initiate the color change.

-

Immediately measure the absorbance at 620 nm.

-

-

Calculation:

-

Determine the change in absorbance for the enzymatic reaction.

-

Use the standard curve to determine the concentration of Penicilloic V Acid produced.

-

Calculate the β-lactamase activity (e.g., in µmol of product formed per minute per mg of enzyme).

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, incorporate the following self-validating steps into your workflow:

-

System Suitability for HPLC: Before running samples, inject a standard mixture of Penicillin V and Penicilloic V Acid to ensure adequate separation and peak shape.

-

Spike and Recovery: To assess matrix effects in complex samples (e.g., cell lysates), spike a known amount of Penicilloic V Acid standard into a blank sample matrix and calculate the percentage recovery.

-

Forced Degradation Studies: To confirm that the analytical method is stability-indicating, subject a Penicillin V solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5] The HPLC method should be able to separate the intact Penicillin V from Penicilloic V Acid and other potential degradants.

Conclusion

Penicilloic V Acid is more than just a degradation product; it is a fundamental tool for generating accurate and reproducible data in the field of antibiotic resistance. By employing Penicilloic V Acid as a certified reference standard and adhering to the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the scientific integrity of their findings. This meticulous approach is essential for advancing our understanding of β-lactamase-mediated resistance and for the development of next-generation antibiotics to combat this global health threat.

References

-

USP. Penicillin V. United States Pharmacopeia. Accessed January 17, 2026. [Link]

-

Veeprho. Penicilloic V Acid / Impurity E | CAS 1049-84-9. Accessed January 17, 2026. [Link]

-

Food Safety and Inspection Service. Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. CLG-BLAC.03. Accessed January 17, 2026. [Link]

-

PubChem. Penicillin V. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]

-

Sørensen, B. H., & Yamabhai, M. (1971). Microiodometric determination of beta-lactamase activity. Applied microbiology, 22(5), 756–757. [Link]

-

Axios Research. Phenoxymethylpenicillin EP Impurity E HCl. Accessed January 17, 2026. [Link]

-

Chitithoti, P. K., et al. (2010). Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. Journal of Chemical and Pharmaceutical Research, 2(4), 415-424. [Link]

-

Scribd. Penicillin V - High Performance Liquid Chromatography. Accessed January 17, 2026. [Link]

-

Li, X., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. [Link]

-

FDA. An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Accessed January 17, 2026. [Link]

-

Novick, R. P. (1962). Micro-iodometric assay for penicillinase. The Biochemical journal, 83, 236–240. [Link]

-

FSSAI. ANTIBIOTICS AND HORMONE RESIDUES. Accessed January 17, 2026. [Link]

-

Aryal, S. (2022). Beta (β) Lactamase Test. Microbe Notes. [Link]

-

Nielsen, J., & Nikolajsen, K. (1994). Degradation of penicillin-V in fermentation media. Biotechnology and bioengineering, 43(11), 1107–1114. [Link]

-

Waley, S. G. (1974). A spectrophotometric assay of beta-lactamase action on penicillins. The Biochemical journal, 139(3), 789–790. [Link]

-

Olatoye, I. O., et al. (2016). Screening of antibiotics and chemical analysis of penicillin residue in fresh milk and traditional dairy products in Oyo state, Nigeria. Veterinary world, 9(9), 948–954. [Link]

-

NUCLEUS. Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. Accessed January 17, 2026. [Link]

-

EDQM. PHENOXYMETHYLPENICILLIN FOR SYSTEM SUITABILITY CRS. Accessed January 17, 2026. [Link]

-

Wang, J., et al. (2015). Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry. Journal of dairy science, 98(8), 5125–5135. [Link]

-

Gebru, E., & Choi, J. (2022). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. Journal of AOAC International, 105(2), 333-345. [Link]

-

EDQM. PHENOXYMETHYLPENICILLIN ICRS batch 1. Accessed January 17, 2026. [Link]

-

Mares-Guia, M., & Shaw, E. (1967). A simple photometric assay of β-lactamase activity. Journal of biological chemistry, 242(24), 5757–5763. [Link]

Sources

- 1. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Degradation of pencillin-V in fermentation media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxymethylpenicillin EP Impurity E HCl | Axios Research [axios-research.com]

- 5. jocpr.com [jocpr.com]

- 6. WO1992021777A1 - Determination of penicilloic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. usp.org [usp.org]

Application Note: High-Sensitivity Immunodetection of Penicilloic V Acid (Phenoxymethylpenicilloic Acid)

Abstract

This technical guide details the protocol and application of the Penicilloic V Acid (PVA) ELISA Kit , a competitive enzyme-linked immunosorbent assay designed for the quantitative measurement of phenoxymethylpenicilloic acid. PVA is the primary hydrolysis product of Penicillin V (Phenoxymethylpenicillin). Its detection is critical for three sectors: food safety (identifying illegal

Introduction & Scientific Context

The Analyte: Penicilloic V Acid

Penicillin V is a

Unlike the parent drug, PVA is microbiologically inactive but immunologically potent. It acts as the major hapten capable of conjugating with serum proteins (e.g., albumin) to form the penicilloyl-protein complex, the primary trigger for Type I hypersensitivity reactions. Furthermore, in the dairy industry, unscrupulous producers may add

Assay Principle: Competitive Inhibition

This kit utilizes a Direct Competitive ELISA format.[1][2] The microtiter plate is pre-coated with a capture antibody specific to Penicilloic V Acid. The sample (containing free PVA) and a Horseradish Peroxidase (HRP)-conjugated PVA analog are added simultaneously.

-

Mechanism: Free PVA in the sample competes with the HRP-PVA conjugate for limited antibody binding sites.

-

Signal: After washing, a TMB substrate is added.[3][4] The color development is inversely proportional to the concentration of PVA in the sample.

Figure 1: Mechanism of the Direct Competitive ELISA for Penicilloic V Acid. High analyte concentration prevents conjugate binding, resulting in low optical density.

Materials & Reagents

Kit Components

| Component | Specification | Storage |

| Microplate | 96-well, pre-coated with Anti-PVA Monoclonal Antibody | 2-8°C |

| Standard Series | 0, 0.05, 0.15, 0.5, 1.5, 5.0 ng/mL (ppb) PVA | -20°C |

| HRP-Conjugate | PVA coupled to Horseradish Peroxidase | 2-8°C (Dark) |

| Sample Diluent | PBS buffer with surfactant and protein stabilizers | 2-8°C |

| Wash Buffer | 20X Concentrate (PBS-Tween 20) | 2-8°C |

| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine | 2-8°C (Dark) |

| Stop Solution | 2M Sulfuric Acid ( | RT |

Required Equipment

-

Microplate reader (450 nm filter).[5]

-

High-speed centrifuge (

). -

Nitrogen evaporator (for tissue/serum concentration).

-

Vortex mixer.

-

Precision pipettes (20-200

L).

Sample Preparation Protocols

Critical Note: Penicilloic acid is a degradation product.[1][2] Samples must be processed immediately or frozen at -20°C to prevent spontaneous hydrolysis of parent Penicillin V during storage, which would yield false positives.